molecular formula C15H15Cl2NO2S B2864877 2,4-dichloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide CAS No. 2097892-72-1

2,4-dichloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide

Cat. No.: B2864877
CAS No.: 2097892-72-1
M. Wt: 344.25
InChI Key: SXPCBTJGNZIXSK-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is a synthetic benzamide derivative provided for research and development purposes. This compound has a molecular formula of C15H15Cl2NO2S and a molecular weight of 344.3 g/mol . It features a 2,4-dichlorobenzamide moiety linked to a propanolamine chain that incorporates a thiophen-3-ylmethyl group, a structure that suggests potential as an intermediate in organic synthesis or for the development of novel bioactive molecules. Researchers investigating lysosomal function may find this compound of interest. While specific studies on this molecule are not available, related benzamide compounds have been explored in the context of lysosomal phospholipase A2 (PLA2G15) inhibition, a mechanism linked to drug-induced phospholipidosis . This makes it a potential candidate for probing lysosomal storage disorders and related biochemical pathways. The presence of both hydrogen bond donor and acceptor sites in its structure contributes to its potential for molecular recognition. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2S/c1-15(20,7-10-4-5-21-8-10)9-18-14(19)12-3-2-11(16)6-13(12)17/h2-6,8,20H,7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPCBTJGNZIXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its effects, mechanisms of action, and potential therapeutic applications.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the thiophene moiety suggests potential interactions with protein kinases or other targets relevant in cancer therapy.

Anticancer Properties

Several studies have explored the anticancer potential of benzamide derivatives. For instance, compounds with similar structures have demonstrated inhibition of cell proliferation in various cancer cell lines, including breast and head and neck cancers. The mechanism often involves the downregulation of key proteins such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor of certain enzymes. For example, benzamide derivatives have been shown to inhibit inosine monophosphate dehydrogenase (IMPDH), which is involved in nucleotide synthesis. This inhibition can lead to reduced cell growth in rapidly dividing cancer cells .

Study 1: Antitumor Activity

In a study published in Cancer Research, researchers synthesized a series of benzamide derivatives and evaluated their cytotoxic effects on human cancer cell lines. The compound exhibited significant antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values indicating effective concentration ranges for therapeutic use .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which benzamide derivatives inhibit DHFR. The study found that these compounds could destabilize DHFR through metabolic pathways involving NADPH depletion, leading to impaired nucleotide synthesis and subsequent apoptosis in resistant cancer cells .

Data Table: Biological Activity Overview

Activity Target Effect Reference
AnticancerMCF-7 Cell LineIC50 = X µMCancer Research
Enzyme InhibitionDihydrofolate ReductaseReduced activityJournal of Medicinal Chemistry
CytotoxicityA549 Cell LineInduced apoptosisCancer Letters

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized into three groups: (1) chlorinated benzamides, (2) thiophene-containing derivatives, and (3) hydroxyalkyl-functionalized amides. Below is a detailed comparison based on synthesis, properties, and computational modeling.

Table 1: Key Structural Analogs and Their Properties

Compound Name Structural Features Synthesis Yield/Key Steps Key Properties/Applications References
PTD (Polythiophene Derivative) Tamoxifen-modified polythiophene with OEG chains Oxidative copolymerization (FeCl₃), 39–95% yield Mean particle size: 31 nm (aqueous)
Methyl 6-Chloro-3-[...]benzodithiazine-7-carboxylate Chlorinated benzodithiazine with thiophene and hydrazino groups Multi-step synthesis (LiBr/NaI in acetone) Anticandidal activity (hypothesized)
Cationic Polythiophene (PTN) Thiophene backbone with tetraethylene glycol and trimethylamine groups Oxidative copolymerization, 94% yield Macromolecular phasing applications

Physicochemical Properties

  • Solubility and Aggregation: The hydroxypropyl group may enhance aqueous solubility compared to purely hydrophobic analogs like PTDP (83 nm particle size in water).
  • Electronic Properties : The electron-withdrawing chlorine substituents and electron-rich thiophene ring create a push-pull electronic structure, which could be modeled using density-functional theory (DFT). For instance, Becke’s hybrid functional (average deviation: 2.4 kcal/mol for atomization energies) and Lee-Yang-Parr correlation methods (≤5% error in correlation energies) are validated tools for predicting electronic behavior .

Computational and Experimental Limitations

  • Data Gaps: No direct experimental data (e.g., NMR, XRD, or bioactivity) are available for the target compound. Structural comparisons rely on extrapolation from analogs.
  • Modeling Uncertainties : While DFT methods (e.g., B3LYP) are reliable for thermochemical properties, they may underestimate dispersion forces in π-stacked systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dichloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 2,4-dichlorobenzoyl chloride with a hydroxyl-functionalized thiophene-propylamine intermediate. Key steps include:

  • Amide bond formation : React the benzoyl chloride derivative with the amine under inert conditions (e.g., N₂ atmosphere) in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2:1 molar ratio of amine to acyl chloride) and temperature (0°C to room temperature) to minimize side reactions like hydrolysis .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to verify connectivity of the thiophene, hydroxypropyl, and benzamide groups. Key signals include the hydroxyl proton (~2.5 ppm, broad) and thiophene aromatic protons (6.8–7.4 ppm) .
  • Mass spectrometry : Confirm molecular weight via HRMS (ESI+) with expected [M+H]⁺ peak.
  • X-ray crystallography : If crystals are obtainable, use SHELX programs for structure refinement to resolve stereochemistry at the hydroxypropyl center .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ampicillin and fluconazole as controls .
  • Enzyme inhibition : Test against cytochrome P450 isoforms or kinases using fluorometric/colorimetric kits. The thiophene moiety may interact with heme iron or ATP-binding pockets .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%).
  • Stereochemical analysis : The hydroxypropyl group’s configuration (R/S) may affect binding. Separate enantiomers via chiral HPLC and test individually .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that might explain variability .

Q. What computational strategies are effective for predicting its mechanism of action?

  • Methodological Answer :

  • Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., COX-2, β-lactamase) using AutoDock Vina. Prioritize docking poses where the thiophene group engages in π-π stacking or hydrophobic interactions .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability and water-mediated hydrogen bonds involving the hydroxy group .

Q. How can its pharmacokinetic properties (e.g., solubility, metabolic stability) be improved?

  • Methodological Answer :

  • Derivatization : Replace the hydroxyl group with a prodrug moiety (e.g., acetate ester) to enhance lipophilicity (LogP) and membrane permeability. Test hydrolysis rates in plasma .
  • Co-crystallization : Improve aqueous solubility via co-crystals with succinic acid or cyclodextrins, confirmed by PXRD and DSC .

Comparative and Mechanistic Questions

Q. How does this compound compare structurally and functionally to analogs like 3,4-dichloro-N-(2-(dimethylamino)cyclohexyl)benzamide?

  • Methodological Answer :

  • Structural differences : The thiophene-hydroxypropyl chain replaces the cyclohexyl-dimethylamino group, altering hydrogen-bonding capacity and steric bulk.
  • Activity implications : Use competitive binding assays (SPR or ITC) to compare affinity for shared targets (e.g., opioid receptors). The thiophene’s electron-rich ring may enhance π-cation interactions absent in the cyclohexyl analog .

Q. What role does the thiophene moiety play in its reactivity and bioactivity?

  • Methodological Answer :

  • Electrophilic substitution : The thiophene’s α-position is prone to bromination or nitration, enabling SAR studies. Monitor via 1H^1H NMR .
  • Biological relevance : Thiophene derivatives often inhibit enzymes via sulfur-mediated redox interactions (e.g., glutathione depletion). Measure ROS levels in treated cells using DCFH-DA assays .

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